

CAS 850749-39-2 physical and chemical data

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Compound of Interest

Compound Name: ML025

Cat. No.: B1663235

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In-Depth Technical Guide: CAS 850749-39-2

COMPOUND IDENTITY: tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

CAS NUMBER: 850749-39-2

ALSO KNOWN AS: **ML025**

This technical guide provides a comprehensive overview of the physical, chemical, and biological data currently available for the compound identified by CAS number 850749-39-2. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate. The data is primarily based on computed values from publicly available chemical databases.[\[1\]](#)

Table 1: General and Physical Properties[\[1\]](#)

Property	Value
Molecular Formula	C ₁₆ H ₁₉ Cl ₂ N ₃ O ₅ S
Molecular Weight	436.3 g/mol
Appearance	No Data Available
Melting Point	No Data Available
Boiling Point	No Data Available
Solubility	No Data Available

Table 2: Chemical Identifiers and Descriptors^[1]

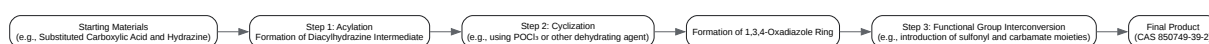
Identifier	Value
IUPAC Name	tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate
InChI	InChI=1S/C16H19Cl2N3O5S/c1-16(2,3)26-14(22)19-7-6-13-20-21-15(25-13)27(23,24)9-10-4-5-11(17)8-12(10)18/h4-5,8H,6-7,9H2,1-3H3,(H,19,22)
InChIKey	KTPSEIKHZBDCBJ-UHFFFAOYSA-N
Canonical SMILES	<chem>CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl</chem>
XLogP3	3.1
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	7
Rotatable Bond Count	7

Experimental Protocols

Detailed, experimentally validated protocols for the synthesis and biological analysis of CAS 850749-39-2 are not readily available in peer-reviewed literature. However, based on the chemical structure, a plausible synthetic route can be proposed, and general methodologies for assessing the biological activity of similar compounds can be described.

Proposed Synthetic Pathway

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of a diacylhydrazine intermediate. The following is a generalized, multi-step synthetic workflow.



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Caption: Proposed general synthetic workflow for 1,3,4-oxadiazole derivatives.

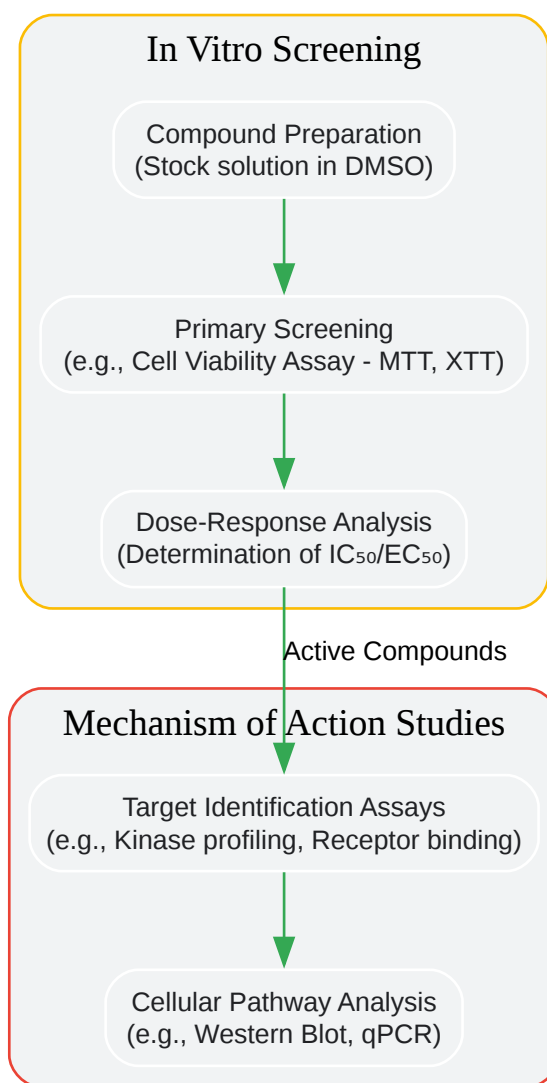
Step 1: Formation of N,N'-diacylhydrazine. This step typically involves the reaction of a carboxylic acid chloride with hydrazine hydrate to form a symmetrical diacylhydrazine.[2]

Step 2: Cyclization to form the 1,3,4-oxadiazole ring. The diacylhydrazine intermediate can be cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole core.[3]

Step 3: Further functionalization. The core structure would then undergo subsequent reactions to introduce the (2,4-dichlorophenyl)methylsulfonyl group at the 5-position and the N-(tert-butoxycarbonyl)ethyl group at the 2-position. This would likely involve substitution reactions on a precursor with appropriate leaving groups.

General Biological Assay Protocol

Given the presence of the 1,3,4-oxadiazole core, a common scaffold in medicinal chemistry, this compound may be evaluated for various biological activities, such as anticancer, antibacterial, or antifungal properties. A general workflow for such an evaluation is outlined below.



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Caption: General workflow for in vitro biological evaluation of a novel compound.

1. **Compound Preparation:** A stock solution of the test compound is typically prepared in a solvent such as dimethyl sulfoxide (DMSO).
2. **Primary Screening:** The compound is initially tested at a single high concentration against a panel of cell lines (e.g., cancer cell lines) or microbial strains to identify any significant biological activity. Cell viability assays like the MTT or XTT assay are commonly used for anticancer screening.

3. Dose-Response Analysis: Compounds that show activity in the primary screen are then tested over a range of concentrations to determine their potency, often expressed as the half-maximal inhibitory concentration (IC_{50}) or half-maximal effective concentration (EC_{50}).

4. Mechanism of Action Studies: For promising compounds, further experiments are conducted to elucidate their mechanism of action. This may involve assays to identify the specific protein target or to observe the effects on cellular signaling pathways.

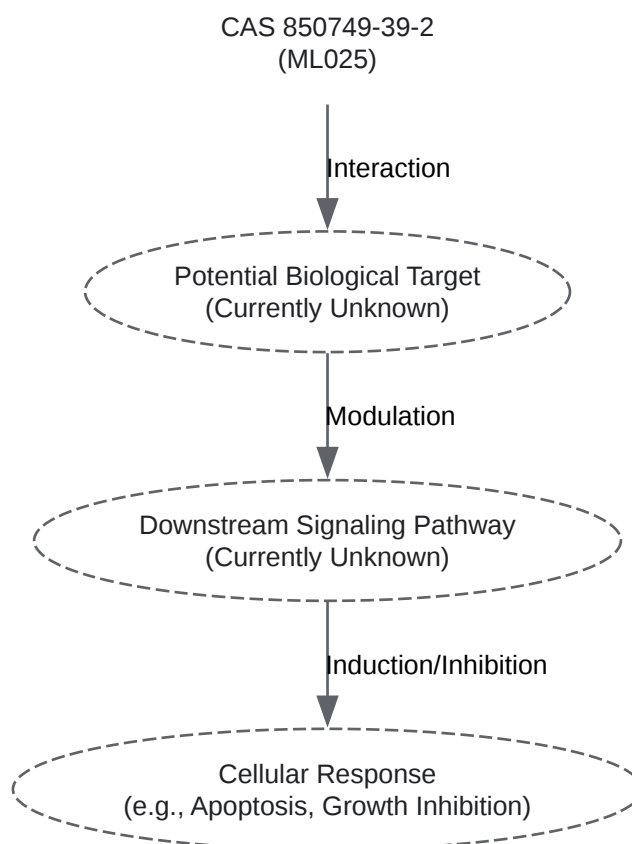
Signaling Pathway and Mechanism of Action

There is currently no specific, publicly available information detailing the biological target or the signaling pathway modulated by CAS 850749-39-2. The carbamate functional group is present in a class of insecticides that act as acetylcholinesterase inhibitors. However, the overall structure of this compound is not typical of classical carbamate insecticides.

The 1,3,4-oxadiazole moiety is a versatile scaffold found in compounds with a wide range of biological activities, including but not limited to:

- Anticancer: Some 1,3,4-oxadiazole derivatives have been shown to target proteins involved in cancer progression, such as Bcl-2.[\[3\]](#)
- Antimicrobial: This heterocyclic core is present in various antibacterial and antifungal agents.
- Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.

Without specific experimental data for CAS 850749-39-2, any discussion of its mechanism of action remains speculative and would be based on the activities of structurally related compounds.



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Caption: Hypothetical signaling pathway relationship for CAS 850749-39-2.

Further research and publication of experimental data are required to elucidate the specific biological activity and mechanism of action of this compound.

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References

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- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
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